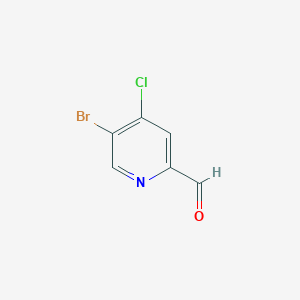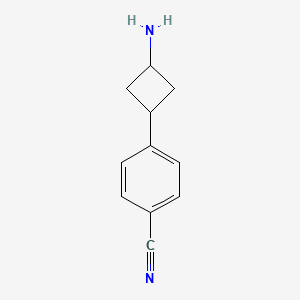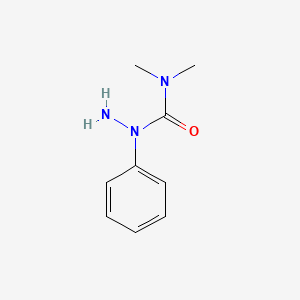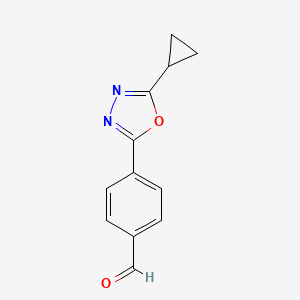
2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of a methylamino group, which is further connected to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the benzoic acid moiety. One common method involves the reaction of methylamine with benzyloxycarbonyl chloride to form the protected amine, which is then coupled with a benzoic acid derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The benzyloxycarbonyl group can undergo oxidative cleavage under strong oxidizing conditions, leading to the formation of benzoic acid and other by-products.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong reducing agents, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid and carbon dioxide.
Reduction: Methylaminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptidomimetics.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid: A leucine derivative with similar protective group chemistry.
2-(((Benzyloxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid: A hydroxy acid derivative with comparable reactivity.
Uniqueness: 2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical transformations and applications. Its benzoic acid moiety provides additional reactivity compared to aliphatic analogs, making it a valuable intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-17(14-10-6-5-9-13(14)15(18)19)16(20)21-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,19) |
Clé InChI |
ZFRPAWJBCBQQHB-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)


![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)


![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)



![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)
![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)

